3-({[(1E)-1-(2-methoxyphenyl)ethylidene]amino}oxy)-5-nitroaniline
Description
3-({[(1E)-1-(2-Methoxyphenyl)ethylidene]amino}oxy)-5-nitroaniline (CAS: 725698-74-8) is a nitroaniline derivative with a molecular formula of C₁₅H₁₅N₃O₄ and a molecular weight of 270.29 g/mol . It features a Schiff base-like structure formed by the condensation of an aminooxy group (-ONH₂) with a 2-methoxyphenyl-substituted ethylidene moiety. The compound’s unique substitution pattern includes a 5-nitroaniline core, a methoxy group at the 2-position of the phenyl ring, and an imine-linked ethylidene group. Its purity is typically reported as 95% in commercial and research-grade samples .
Properties
IUPAC Name |
3-[(E)-1-(2-methoxyphenyl)ethylideneamino]oxy-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10(14-5-3-4-6-15(14)21-2)17-22-13-8-11(16)7-12(9-13)18(19)20/h3-9H,16H2,1-2H3/b17-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWVEZYWYJSXFC-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])N)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=CC(=CC(=C1)[N+](=O)[O-])N)/C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326204 | |
| Record name | 3-[(E)-1-(2-methoxyphenyl)ethylideneamino]oxy-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
725698-74-8 | |
| Record name | 3-[(E)-1-(2-methoxyphenyl)ethylideneamino]oxy-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1E)-1-(2-methoxyphenyl)ethylidene]amino}oxy)-5-nitroaniline typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate aniline derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-({[(1E)-1-(2-methoxyphenyl)ethylidene]amino}oxy)-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-({[(1E)-1-(2-methoxyphenyl)ethylidene]amino}oxy)-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[(1E)-1-(2-methoxyphenyl)ethylidene]amino}oxy)-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 3-amino-5-nitrobenzoate (CAS: 23218-93-1)
- Molecular formula : C₉H₈N₂O₄.
- Key differences: Replaces the ethoxyimino group (-ONH-C=CH-) with a methoxycarbonyl (-COOMe) group at the 3-position.
- Properties: Higher polarity due to the ester group, leading to distinct solubility profiles (e.g., increased solubility in polar solvents like ethanol) .
(Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline
- Molecular formula : C₁₂H₁₀N₂O₃S.
- Key differences : Substitutes the ethylidene-linked 2-methoxyphenyl group with a 5-nitrothiophene ring.
- Synthesis: Prepared via condensation of 5-nitro-2-thiophenecarboxaldehyde and 3-methoxyaniline in ethanol (61% yield) .
- Applications : Demonstrates enhanced π-conjugation due to the thiophene ring, making it relevant in optoelectronic materials .
N-[(E)-(3-Nitrophenyl)methylidene]aniline (CAS: 5676-82-4)
- Molecular formula : C₁₃H₁₀N₂O₂.
- Key differences : Simpler Schiff base structure with a 3-nitrophenyl substituent instead of the 2-methoxyphenyl-ethylidene-oxy group.
- Properties : Lower molecular weight (226.23 g/mol) and reduced steric hindrance, enabling faster reaction kinetics in nucleophilic substitutions .
Physicochemical and Reactivity Comparisons
Table 1: Comparative Physicochemical Properties
Reactivity Insights
- Nitro Group Reactivity: All compounds exhibit electrophilic aromatic substitution (EAS) at the nitro-substituted position. However, the ethoxyimino group in the target compound introduces steric hindrance, reducing EAS rates compared to simpler analogues like N-[(E)-(3-nitrophenyl)methylidene]aniline .
- Hydrogen Bonding: The ethoxyimino (-ONH-C=CH-) group in the target compound supports stronger intermolecular hydrogen bonding compared to ester or thiophene-containing analogues, influencing crystallinity and thermal stability .
Research Findings and Limitations
- Computational Modeling : Molecular docking studies using AutoDock4 could predict binding affinities for biological targets, though experimental validation is lacking.
Biological Activity
3-({[(1E)-1-(2-methoxyphenyl)ethylidene]amino}oxy)-5-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound.
Chemical Structure
The molecular formula of this compound can be represented as C16H17N3O4, indicating the presence of a nitro group, an aniline moiety, and a methoxyphenyl substituent. The structural complexity suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with methoxy groups have shown enhanced cytotoxicity against various cancer cell lines. In a study evaluating 1,3,4-thiadiazole derivatives, compounds with methoxy substitutions exhibited significant activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values as low as 6.6 µM for certain derivatives .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.6 |
| Compound B | MDA-MB-231 | 40.30 |
| Compound C | Human Skin Fibroblasts | >100 |
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural features have demonstrated antimicrobial efficacy. For example, research on 2-amino-1,3,4-thiadiazole derivatives indicated potent antibacterial activity against Gram-positive bacteria . The incorporation of methoxy groups has been linked to increased bioactivity in these contexts.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 25 µg/mL |
| Compound E | Escherichia coli | 50 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Methoxy Substituents : The presence of methoxy groups has been shown to enhance solubility and increase interaction with biological targets.
- Nitro Group : The nitro group may contribute to the compound's electron-withdrawing properties, potentially enhancing its reactivity towards nucleophiles in cancer cells.
Case Studies
Several studies have investigated related compounds and their biological profiles:
- Anticancer Studies : A study on thiadiazole derivatives demonstrated that compounds with specific substituents exhibited significant cytotoxicity against breast cancer cell lines .
- Antimicrobial Research : Another investigation highlighted the effectiveness of thiadiazole derivatives against various bacterial strains, emphasizing the role of substituents in enhancing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
